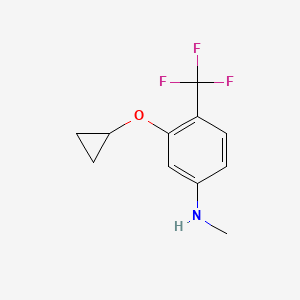
3-Cyclopropoxy-N-methyl-4-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxy-N-methyl-4-(trifluoromethyl)aniline is an organic compound that features a trifluoromethyl group, a cyclopropoxy group, and a methylated aniline structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-N-methyl-4-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction where a suitable aniline derivative is reacted with a cyclopropyl halide under basic conditions. The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropoxy-N-methyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline nitrogen or the cyclopropoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or quinone derivatives, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
3-Cyclopropoxy-N-methyl-4-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxy-N-methyl-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins or enzymes by forming strong hydrogen bonds and hydrophobic interactions . The cyclopropoxy group may contribute to the compound’s stability and reactivity by providing steric hindrance and electronic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-4-(trifluoromethyl)aniline: Similar structure but lacks the cyclopropoxy group.
4-Methyl-3-(trifluoromethyl)aniline: Similar trifluoromethyl group but different substitution pattern on the aniline ring.
3-(Trifluoromethyl)aniline: Lacks both the cyclopropoxy and methyl groups.
Uniqueness
3-Cyclopropoxy-N-methyl-4-(trifluoromethyl)aniline is unique due to the presence of both the cyclopropoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H12F3NO |
|---|---|
Poids moléculaire |
231.21 g/mol |
Nom IUPAC |
3-cyclopropyloxy-N-methyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H12F3NO/c1-15-7-2-5-9(11(12,13)14)10(6-7)16-8-3-4-8/h2,5-6,8,15H,3-4H2,1H3 |
Clé InChI |
DYDLMWKYSQHQBY-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC(=C(C=C1)C(F)(F)F)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


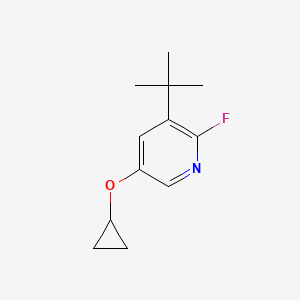
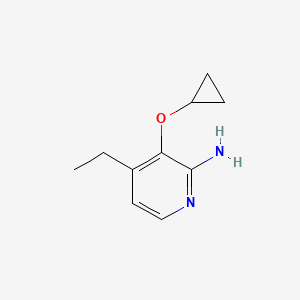
![Tert-butyl 2-[2-(acetylamino)-6-formylpyridin-4-YL]ethylcarbamate](/img/structure/B14836121.png)
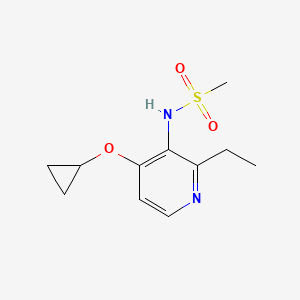

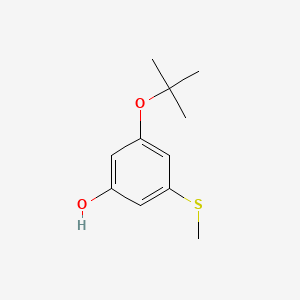

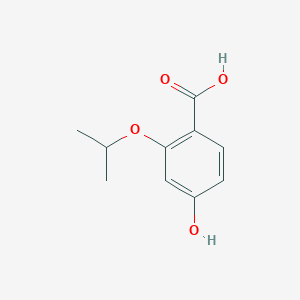
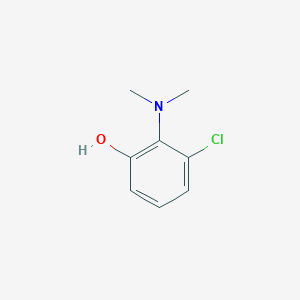

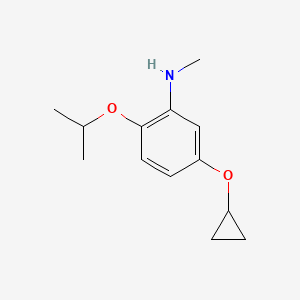
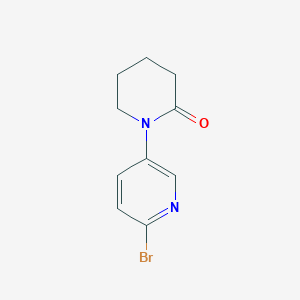
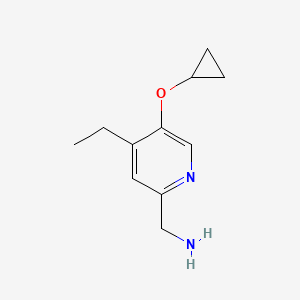
![2-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanamine](/img/structure/B14836219.png)
